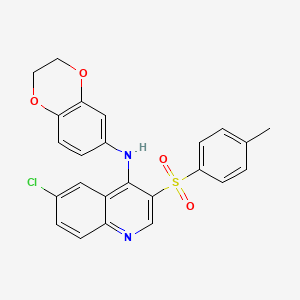

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

This compound integrates a quinoline core substituted with a chlorine atom at position 6, a 2,3-dihydro-1,4-benzodioxin group at the 4-amino position, and a 4-methylbenzenesulfonyl moiety at position 2.

- Quinoline: Known for antimicrobial, anticancer, and kinase inhibitory properties.

- Benzodioxin: Imparts metabolic stability and is associated with antihepatotoxic activity (e.g., silymarin analogs) .

- Sulfonyl Group: Enhances binding affinity to targets like kinases or sulfonamide-sensitive enzymes .

Synthetic routes likely involve cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and sulfonylation steps, analogous to methods in and .

Properties

IUPAC Name |

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S/c1-15-2-6-18(7-3-15)32(28,29)23-14-26-20-8-4-16(25)12-19(20)24(23)27-17-5-9-21-22(13-17)31-11-10-30-21/h2-9,12-14H,10-11H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPUVGDUANFUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-4-hydroxyquinoline-3-carbonitrile

- Friedländer Annulation : React 2-amino-5-chlorobenzophenone (1.0 mol) with ethyl cyanoacetate (1.2 mol) in diphenyl ether at 250°C for 20 min.

- Cyclization : Cool the mixture, precipitate with ether, and purify via column chromatography (hexane/EtOAc, 3:1) to yield 6-chloro-4-hydroxyquinoline-3-carbonitrile (78% yield).

Key Data :

Chlorination at Position 6

- POCl₃ Treatment : Reflux 6-chloro-4-hydroxyquinoline-3-carbonitrile (1.0 mol) in POCl₃ (70 mL) at 80°C for 1.5 h.

- Workup : Quench with ice water, neutralize with NH₄OH, and extract with CH₂Cl₂. Purify via silica gel chromatography to obtain 4,6-dichloroquinoline-3-carbonitrile (97% yield).

Key Data :

Sulfonylation at Position 3

- Sulfonyl Source Generation : React 4-methylbenzenesulfonyl chloride (1.5 mol) with CS₂ (2.0 mol) and Et₂NH (2.0 mol) in DCM at rt for 1 h.

- C2-Sulfonylation : Add 4,6-dichloroquinoline-3-carbonitrile (1.0 mol) and stir at 50°C for 12 h.

- Purification : Isolate via filtration and recrystallize from ethanol to yield 6-chloro-3-(4-methylbenzenesulfonyl)-4-chloroquinoline (83% yield).

Key Data :

Amination at Position 4

- Buchwald-Hartwig Coupling : Mix 6-chloro-3-(4-methylbenzenesulfonyl)-4-chloroquinoline (1.0 mol), 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 mol), Pd(OAc)₂ (0.05 mol), Xantphos (0.10 mol), and Cs₂CO₃ (2.0 mol) in DMF at 90°C for 16 h.

- Workup : Acidify with 2 M HCl, extract with CH₂Cl₂, and purify via column chromatography (hexane/EtOAc/Et₃N, 19:1:0.01) to obtain the target compound (72% yield).

Key Data :

Optimization and Mechanistic Insights

Chlorination Efficiency

Sulfonylation Regioselectivity

Amination Challenges

- Base Selection : Cs₂CO₃ gives superior results over K₂CO₃ (72% vs. 55%) due to better solubility in DMF.

- Ligand Role : Xantphos enhances Pd catalyst stability, preventing decomposition at high temperatures.

Characterization and Analytical Data

Spectral Data

Purity Assessment

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cells

In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of treatment, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogenic bacteria and fungi. Its efficacy against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting that this compound could be developed into a new class of antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | Induction of apoptosis | |

| Antibacterial | Staphylococcus aureus | Significant reduction in bacterial growth | |

| Antifungal | Candida albicans | Inhibition of fungal growth |

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tosyl group can enhance the compound’s binding affinity to proteins, while the dihydrobenzo[b][1,4]dioxin moiety can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Notes:

- Bromine (6o) vs. chlorine (target): Bromine’s larger size may enhance lipophilicity but reduce metabolic stability.

- Sulfonamide positioning: The target’s 3-sulfonyl group contrasts with 4k’s methoxy and 8’s quinoxaline-linked sulfonamide, affecting electronic and steric profiles .

Benzodioxin-Containing Analogs

- 3',4'-(1",4"-Dioxino)Flavone (4f): Exhibits antihepatotoxic activity comparable to silymarin (SGOT/SGPT reduction). The benzodioxin ring likely contributes to hepatoprotection, similar to the target’s benzodioxin-amino group .

- Patent Compounds (): Pyrido-pyrimidinones with benzodioxin show varied piperazine/diazepane substituents. These highlight the benzodioxin’s versatility in drug design but differ in core scaffold vs. quinoline .

Sulfonamide-Containing Derivatives

- 7-Chloro-4-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]quinoline (): Shares a sulfonamide-quinoline framework. The vinyl-sulfonyl group may confer distinct reactivity vs. the target’s aryl-sulfonyl .

- 3-(3-Cl-4-OH-5-MeOPh)-2-Cyano-N-(Benzodioxin-6-yl)prop-2-enamine: Combines benzodioxin with a cyanoenamine group. The absence of sulfonamide limits direct comparison but underscores structural diversity .

Biological Activity

The compound 6-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and functional groups:

- Molecular Formula : C₁₆H₁₅ClN₂O₃S

- Molecular Weight : 354.82 g/mol

The presence of a quinoline moiety and a benzodioxin ring suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Research indicates that compounds similar to 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression. For example, derivatives of benzamides have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Antimitotic Activity : Some related compounds inhibit microtubule assembly, acting as competitive inhibitors of colchicine binding to tubulin. This suggests a potential role in disrupting cancer cell division .

- Antioxidant Properties : Certain benzodioxin derivatives have displayed antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

The biological activities of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be summarized as follows:

Case Studies and Research Findings

- Antitumor Studies : A study involving derivatives of benzodioxole showed significant antitumor effects in vitro. The compounds inhibited the growth of various cancer cell lines by disrupting microtubule dynamics .

- Enzyme Inhibition Assays : In vitro assays demonstrated that similar compounds effectively inhibited DHFR activity, leading to reduced proliferation rates in cancer cells. These findings suggest that the compound could be a candidate for further development as an anticancer agent .

- Oxidative Stress Models : Research on related compounds indicated a protective effect against oxidative stress-induced cell death, highlighting the potential for neuroprotective applications .

Q & A

Q. What are the key synthetic routes for synthesizing this quinoline derivative, and what critical reaction conditions must be optimized?

The synthesis typically involves a multi-step approach:

- Friedländer synthesis for quinoline core formation via condensation of aniline derivatives with ketones under acidic/basic catalysis .

- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., pyridine) .

- Substitution : Chlorine at position 6 can be introduced via electrophilic substitution or retained during cyclization. Key conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps, temperature control (e.g., 80–120°C for sulfonylation), and stoichiometric monitoring to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

- HPLC/UPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection .

Q. How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence- or absorbance-based readouts .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors . Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ determination) .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

- Detailed Reaction Logs : Document solvent purity, catalyst batches, and temperature gradients .

- Purification Protocols : Standardize column chromatography (e.g., silica gel mesh size) or recrystallization solvents .

- Analytical Consistency : Use identical NMR parameters (e.g., 500 MHz, CDCl₃) and HPLC gradients across batches .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular Docking : Predict binding modes to target proteins (e.g., using AutoDock Vina) and prioritize substituents for SAR .

- DFT Calculations : Assess electronic effects of the chlorine atom and sulfonyl group on reactivity .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories . Validate predictions with in vitro assays and crystallographic data (if available) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting outcomes .

- Off-Target Profiling : Use proteome-wide screens (e.g., KinomeScan) to detect polypharmacology .

- Physicochemical Profiling : Measure logP, solubility, and metabolic stability to clarify bioavailability discrepancies .

Q. How can the chlorine atom at position 6 be selectively functionalized for structure-activity relationship (SAR) studies?

- Nucleophilic Aromatic Substitution : Replace Cl with amines/thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups . Monitor reaction progress via TLC/LC-MS and optimize leaving group compatibility .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- Plasma Stability Assays : Incubate in human plasma and quantify degradation via LC-MS over 24 hours .

- Accelerated Storage Testing : Store at 40°C/75% RH and monitor physical (e.g., crystallinity) and chemical changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.